molecular formula C14H12O2 B2788179 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde CAS No. 38491-36-0

3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde

Cat. No.: B2788179
CAS No.: 38491-36-0
M. Wt: 212.248
InChI Key: RFFPEDKBMAGOPD-UHFFFAOYSA-N
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Description

3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH3) attached to one ring and a carboxaldehyde group (-CHO) attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of 3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3’-Methoxy-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 3’-Methoxy-[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the biphenyl scaffold

Properties

IUPAC Name

2-(3-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFPEDKBMAGOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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